molecular formula C21H15Br2N5OS B12038331 N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12038331
M. Wt: 545.3 g/mol
InChI Key: BWGFDHBXMMULPF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-bromophenyl group. The compound’s crystallographic data, if available, could be refined using programs like SHELXL , which is widely employed for small-molecule structural analysis.

Properties

Molecular Formula

C21H15Br2N5OS

Molecular Weight

545.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15Br2N5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29)

InChI Key

BWGFDHBXMMULPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Bromophenyl Groups: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms into the phenyl rings.

    Formation of the Sulfanyl Linkage: Thiolation reactions using thiol reagents can be used to introduce the sulfanyl group.

    Acetylation: The final step might involve acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets might include enzymes involved in cell division, signaling pathways, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which exhibit structural variations primarily in the substituents on the phenyl and pyridine rings. Below is a detailed comparison with key analogs (Table 1).

Table 1: Structural Variations and Implications

Compound Name (Substituents) Key Substituents Potential Impact on Properties Source
N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) - 2-Bromophenyl (acetamide N)
- Pyridin-4-yl (triazole C5)
High lipophilicity (Br); potential π-π stacking (pyridin-4-yl)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide - 4-Sulfamoylphenyl (acetamide N) Increased solubility (polar sulfamoyl); possible enhanced hydrogen bonding
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - 3-Trifluoromethylphenyl (acetamide N) Enhanced metabolic stability (CF3); electron-withdrawing effects
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 3-Methylphenyl (acetamide N) Moderate lipophilicity (CH3); steric hindrance
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide - Pyridin-3-yl (triazole C5)
- 2-Fluorophenyl (acetamide N)
Altered binding interactions (pyridine orientation); polarity (F)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide - 3-Fluorophenyl (acetamide N) Tunable electronic effects (F); potential for halogen bonding

Key Research Findings and Implications

Substituent Effects on Bioactivity

  • Bromine vs. Fluorine : Bromine’s higher atomic weight and lipophilicity (present in the target compound) may improve membrane permeability compared to fluorine-substituted analogs (e.g., 2-fluorophenyl in ). However, fluorine’s electronegativity could enhance target binding in specific therapeutic contexts.
  • Pyridine Orientation : Pyridin-4-yl (target compound) enables linear π-stacking interactions, whereas pyridin-3-yl (e.g., ) introduces steric and electronic variations that may alter receptor affinity.

Anti-Exudative Activity Insights

While direct data for the target compound is unavailable, structurally related 1,2,4-triazole-3-thioacetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrate significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . This suggests that substitutions on the triazole and acetamide moieties critically modulate anti-inflammatory effects.

Crystallographic and Computational Data

The SHELX program suite is frequently used to resolve crystal structures of such compounds. For example, trifluoromethyl-substituted analogs (e.g., ) may exhibit distinct packing patterns due to CF3’s steric bulk, while bromine’s heavy atom effect aids in X-ray diffraction studies.

Biological Activity

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of mercapto-substituted 1,2,4-triazoles. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C23H19BrN6O2S
  • Molecular Weight : 523.40 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In a study evaluating various substituted triazoles, it was found that compounds similar to this compound demonstrated effective inhibition against several cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
47fHCT-1166.2
47eT47D43.4
47gMCF727.3

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been documented. A study highlighted that derivatives of triazoles exhibit potent antibacterial activity against pathogenic bacteria. The following table summarizes the antimicrobial potency of similar compounds:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
N-(2-bromophenyl)-...Pseudomonas aeruginosa22

This suggests that this compound may be a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives. For instance, compounds based on the triazole scaffold have been shown to inhibit α-synuclein aggregation, a hallmark of neurodegenerative diseases like Parkinson's disease.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : The presence of sulfur in the structure may contribute to antioxidant activity, further supporting its therapeutic potential.

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